2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]pyrrolidin-3-yl}methoxy)-5-fluoropyridine
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Overview
Description
2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]pyrrolidin-3-yl}methoxy)-5-fluoropyridine is a synthetic compound known for its unique chemical structure and reactivity. It is part of a class of compounds that often exhibit significant biological activity, making it a point of interest in medicinal and synthetic organic chemistry.
Preparation Methods
Synthetic Routes
The preparation of this compound typically involves multiple steps, beginning with the synthesis of intermediate compounds. Key steps might include:
Formation of the Pyrazole Ring: Starting from appropriate precursors, the 1-methyl-3-(difluoromethyl)-1H-pyrazole ring is synthesized through cyclization reactions.
Attachment of the Pyrrolidine Group: The pyrazole derivative undergoes further reactions to attach the pyrrolidine moiety at the 4-carbonyl position.
Final Coupling: The pyrrolidinylmethoxy group is coupled with 5-fluoropyridine through nucleophilic substitution or other appropriate coupling reactions.
Reaction Conditions
These reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the synthesis might involve:
Optimization of Reaction Conditions: To maximize yield and efficiency.
Scaling Up the Synthesis: Using batch reactors or continuous flow systems.
Purification: Employing crystallization, distillation, and chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]pyrrolidin-3-yl}methoxy)-5-fluoropyridine can undergo several types of chemical reactions:
Oxidation and Reduction: Though typically stable, the pyrazole and pyrrolidine rings could be targets for oxidation or reduction under strong conditions.
Substitution: Particularly nucleophilic substitution, given the fluoropyridine component, which can be prone to substitution reactions.
Hydrolysis: Possible at the carbonyl groups under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: e.g., potassium permanganate, hydrogen peroxide.
Reducing Agents: e.g., lithium aluminum hydride, sodium borohydride.
Substitution Reagents: e.g., sodium hydroxide, other nucleophiles.
Major Products
The reactions usually yield modified versions of the original compound, often with added functionalities or altered substituent groups.
Scientific Research Applications
Chemistry
Used in studying reaction mechanisms and developing new synthetic methodologies.
Biology
Investigated for its interaction with biological molecules and pathways.
Medicine
Researched as a potential therapeutic agent, possibly targeting specific enzymes or receptors.
Industry
Could be a precursor or intermediate in the synthesis of more complex molecules with industrial significance.
Mechanism of Action
Molecular Targets
Depending on its specific application, this compound could target enzymes, receptors, or other proteins. Its mechanism typically involves binding to these targets and modulating their activity.
Pathways Involved
The biological pathways influenced by this compound will vary but might include those related to inflammation, signal transduction, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-({1-[3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]pyrrolidin-3-yl}methoxy)-5-fluoropyridine
2-({1-[3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carbonyl]pyrrolidin-3-yl}methoxy)-5-fluoropyridine
Unique Aspects
This compound stands out due to the specific substitution pattern and the combination of functional groups, which confer distinct reactivity and potential biological activity.
Properties
IUPAC Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c1-22-8-12(14(21-22)15(18)19)16(24)23-5-4-10(7-23)9-25-13-3-2-11(17)6-20-13/h2-3,6,8,10,15H,4-5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOHGPFGQFBADW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N2CCC(C2)COC3=NC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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